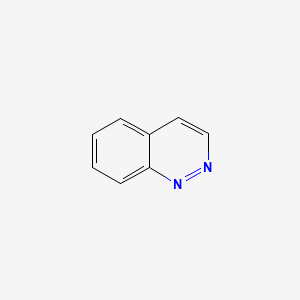

Cinnoline

Description

Historical Context of Cinnoline Discovery and Early Synthesis

The this compound ring system was first synthesized in the late 19th century through methods that laid the groundwork for future heterocyclic chemistry. wikipedia.orginnovativejournal.inresearchgate.net Early synthetic approaches primarily involved cyclization reactions of diazonium salts. innovativejournal.inresearchgate.net

The first synthesis of the this compound ring was reported by V. Richter in 1883. wikipedia.orginnovativejournal.inresearchgate.net The Richter synthesis involves the diazotization of ortho-aminophenylpropionic acid, followed by the cyclization of the resulting arenediazonium salt. wikipedia.orgijariit.cominnovativejournal.inresearchgate.net This method initially yielded this compound in an impure form, specifically as 4-hydroxythis compound-3-carboxylic acid, which could then be decarboxylated and the hydroxyl group removed to obtain the parent heterocycle. wikipedia.org

The Widman-Stoermer synthesis is another classic method for preparing cinnolines, particularly those substituted at the 4-position. wikipedia.orginnovativejournal.inresearchgate.netdrugfuture.com This reaction involves the cyclization of diazotized ortho-aminoarylethylenes. drugfuture.com The reaction proceeds via the conversion of sodium nitrite (B80452) to nitrous acid and then dinitrogen trioxide, which acts as an electrophilic intermediate. chemeurope.com The subsequent formation of a nitrosamine (B1359907) and loss of water leads to a diazonium salt, which then undergoes a ring-closing step with the vinyl group. chemeurope.com Mechanistic studies have suggested that the cyclization is largely ionic in character and is independent of the steric configuration of the starting aminoethylenes. rsc.org

The Borsche this compound synthesis is a method widely used in the mid-20th century for the production of 4-hydroxycinnolines. innovativejournal.in This synthesis involves the diazotization of ortho-aminoacetophenones followed by the cyclization of the obtained arenediazonium salt. innovativejournal.in This reaction is considered fairly universal and allows for the synthesis of a variety of this compound derivatives with substituents at different positions, often with good yields. innovativejournal.in

Widman-Stoermer Synthesis and Mechanistic Insights

This compound as a Privileged Heterocyclic Scaffold in Modern Chemical Science

This compound is recognized as a "privileged scaffold" in modern chemical science, particularly in drug discovery and materials research. mdpi.comwisdomlib.orgsioc-journal.cnresearchgate.net This designation stems from the ability of the this compound nucleus to serve as a core structure for a wide range of compounds exhibiting diverse and potent biological activities. mdpi.comwisdomlib.orgsioc-journal.cnresearchgate.net The presence of the bicyclic nitrogen-containing system allows for various chemical modifications, enabling the tuning of pharmacokinetic and pharmacodynamic properties. researchgate.net

Overview of Research Trajectories in this compound Chemistry

Research involving this compound chemistry is vigorously developing, with a large number of studies exploring its synthesis and applications. innovativejournal.inresearchgate.net Current research trajectories are focused on developing new and efficient synthetic routes to access novel this compound derivatives, including methods based on C-H functionalization strategies. sioc-journal.cnresearchgate.net Furthermore, extensive research is dedicated to investigating the biological activities of this compound compounds, including their potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents. mdpi.comwisdomlib.orgresearchgate.net Some this compound derivatives are currently under evaluation in clinical trials. mdpi.comresearchgate.net Beyond medicinal chemistry, this compound derivatives are also being explored for their interesting physical characteristics, such as luminescence and potential applications in materials science, including optoelectronics and organic luminescence materials. researchgate.netrsc.org

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H6N2 | wikipedia.orgwikidata.org |

| Molar Mass | 130.150 g/mol | wikipedia.org |

| Melting Point | 39 °C (102 °F; 312 K) | wikipedia.orgchemeurope.com |

| Acidity (pKa) | 2.64 | wikipedia.orgpnrjournal.com |

Table 2: Historical this compound Synthesis Methods

| Synthesis Method | Key Starting Material(s) | Key Reaction Step(s) | Primary Product Type | Reference |

| Richter | ortho-aminophenylpropionic acid | Diazotization, Cyclization | This compound derivatives | wikipedia.orginnovativejournal.indrugfuture.com |

| Widman-Stoermer | ortho-aminoarylethylenes | Diazotization, Cyclization | 4-substituted Cinnolines | wikipedia.orginnovativejournal.indrugfuture.comchemeurope.com |

| Borsche | ortho-aminoacetophenones | Diazotization, Cyclization of arenediazonium salt | 4-hydroxycinnolines | innovativejournal.in |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZVZNOTHYJIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179943 | |

| Record name | Cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-66-7 | |

| Record name | Cinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cinnoline and Its Derivatives

Classical and Established Synthetic Routes

Classical methods for constructing the cinnoline nucleus often involve cyclization reactions of readily available precursors. researchgate.net

Cyclization Reactions of Arenediazonium Salts

Cyclization reactions of arenediazonium salts represent a fundamental approach to this compound synthesis, including methods like the Richter, Widman-Stoermer, and Borsche-Herbert cyclizations. ijariit.cominnovativejournal.in These methods have been substantially developed over the years. researchgate.net

Intermolecular cyclization approaches involving arenediazonium salts have been explored for this compound synthesis. researchgate.net Arenediazonium salts, easily prepared from anilines, serve as versatile nitrogen sources due to their availability and reactivity. researchgate.net

Intramolecular cyclization reactions of arenediazonium salts are also key to forming the this compound ring. The Richter this compound synthesis, for instance, involves the cyclization of an alkyne ortho to an arenediazonium chloride moiety. wikidoc.orgwikipedia.org Another example is the Borsche-Herbert reaction, which involves the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt to yield 4-hydroxycinnolines. ijariit.cominnovativejournal.in Yields in the Borsche-Herbert reaction can range from 70-90%. innovativejournal.in Intramolecular cyclization is also observed in the synthesis of 3-hydroxycinnolines via the Neber-Bossel method, which involves the diazotization of (2-aminophenyl)hydroxyacetates and subsequent cyclization of the obtained hydrazine (B178648). innovativejournal.inijariit.cominnovativejournal.inresearchgate.net

Intermolecular Cyclization Approaches

Transformations Involving Arylhydrazones and Arylhydrazines as Precursors

Arylhydrazones and arylhydrazines are widely utilized precursors for the synthesis of this compound derivatives. innovativejournal.inresearchgate.netijariit.comresearchgate.net This approach is considered highly versatile, allowing for the introduction of various substituents at different positions of the this compound ring. innovativejournal.inijariit.comresearchgate.net Ring closure typically occurs through the attack of an amino group on a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. innovativejournal.inijariit.comresearchgate.net The Neber-Bossel method, mentioned earlier, is a classical example utilizing arylhydrazines to form the N(2)-C(3) bond of 3-hydroxycinnolines. innovativejournal.inijariit.comresearchgate.net Another example involves the cyclization of hydrazones derived from ortho-trifluoromethylarylhydrazines and benzaldehydes under basic conditions to form a pyridazine (B1198779) ring. ijariit.cominnovativejournal.in Reductive cyclization of hydrazones obtained from 2-nitrophenylhydrazine (B1229437) derivatives has also been reported for the synthesis of new this compound derivatives. researchgate.net

Ring Closure Reactions of α-Vinyl Anilines

The Widman-Stoermer synthesis is a classic example of a ring-closing reaction utilizing an α-vinyl aniline (B41778) with hydrochloric acid and sodium nitrite (B80452) to synthesize this compound. wikidoc.orgajrconline.orgwikipedia.org In this reaction, sodium nitrite is converted to nitrous acid, which then forms dinitrogen trioxide, an electrophilic intermediate. wikidoc.org This is followed by the formation of a nitrosamine (B1359907), loss of water to form a diazonium salt, and subsequent reaction with the vinyl group to effect ring closure. wikidoc.org

Contemporary Catalytic and Green Synthetic Approaches

Recent advancements in this compound synthesis have focused on developing catalytic and environmentally friendly methodologies. Metal-catalyzed carbon-carbon and carbon-nitrogen bond formation reactions have emerged as efficient tools for the synthesis of this compound derivatives. researchgate.neteurekaselect.comeurekaselect.com For instance, palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes provides a simple and efficient synthesis of 3,4-disubstituted cinnolines. researchgate.net Copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones has also been reported for this compound formation. nih.gov Rhodium(III)-catalyzed oxidative C-H activation/cyclization of azo compounds with alkynes offers a highly efficient method for preparing cinnolines and cinnolinium salts. researchgate.net

Green chemistry principles are increasingly applied in the synthesis of nitrogen heterocycles, including cinnolines. mdpi.comresearchgate.net This involves the use of catalytic methods and non-traditional activation techniques such as microwave irradiation, ultrasound, photochemistry, electrochemistry, and high hydrostatic pressure. mdpi.com An example of a green approach is the aerobic electrochemical oxidation-cyclization of ortho-alkynyl acetophenones and sulfonyl hydrazides under metal-free conditions, providing a straightforward synthesis of this compound derivatives with good to excellent yields and broad functional group tolerance. mdpi.com

| Synthetic Method | Precursors Involved | Key Reaction Type(s) | Examples |

| Cyclization of Arenediazonium Salts | Arenediazonium salts | Cyclization | Richter, Widman-Stoermer, Borsche-Herbert, Neber-Bossel |

| Transformations Involving Arylhydrazones/Arylhydrazines | Arylhydrazones, Arylhydrazines | Ring closure (attack on C=C, C=O, C=N), Reductive cyclization | Neber-Bossel, Cyclization of trifluoromethylarylhydrazine derivatives |

| Ring Closure of α-Vinyl Anilines | α-Vinyl anilines, HCl, NaNO2 | Ring closure, Diazotization | Widman-Stoermer synthesis |

| Contemporary Catalytic and Green Approaches | Various (e.g., alkynes, hydrazones, anilines) | Metal catalysis (Pd, Cu, Rh), Electrochemistry | Pd-catalyzed annulation, Cu-catalyzed dehydrogenative cyclization, Electrochemical oxidation |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the efficient construction of this compound derivatives, often involving C-H activation and annulation strategies. eurekaselect.com These methods typically offer advantages such as atom economy and fewer reaction steps. rsc.org

Rhodium-Catalyzed C-H Activation and Annulation Strategies

Rhodium catalysis, particularly using Rh(III) complexes, has been effectively employed in C-H activation and annulation reactions for the synthesis of cinnolines. These strategies often involve the coupling of various substrates, such as arylhydrazines or pyrazolidinones, with coupling partners like iodonium (B1229267) ylides or diazo compounds. mdpi.comrsc.org

One approach involves the Rh(III)-catalyzed [4+2] annulation between pyrazolidinones and iodonium ylides, proceeding under oxidant-free conditions to yield pyrazolo[1,2-a]cinnolines with good functional group compatibility. mdpi.com Another method utilizes Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds through a tandem C-H activation and C-N bond formation strategy. rsc.orgnih.gov Additionally, Rh(III)-catalyzed C-H activation and annulation of N-aryl cyclic hydrazides with vinyl acetate (B1210297) have been reported, leading to the formation of 1,2-phthaloyl-protected cinnolines. rsc.orgrsc.org Using prop-1-en-2-yl acetate as the C2 source in this reaction can result in 3-formyl cinnolines. rsc.orgrsc.org

Research findings indicate that Rh(III)-catalyzed annulation of 1-alkyl-1-phenylhydrazines with α-diazo-β-ketoesters can provide diverse substituted this compound derivatives. rsc.org Kinetic isotope studies suggest that the ortho C-H bond activation is likely the rate-determining step in this tandem reaction. rsc.org

Palladium-Catalyzed Annulation Methodologies

Palladium catalysis is another widely used strategy for the synthesis of this compound derivatives, often involving annulation reactions. eurekaselect.com Palladium-catalyzed annulation of N-phenylhydrazones has been reported as a method for this compound synthesis through an oxidation/cyclization sequence. purdue.edu

Palladium-catalyzed C-H activation and annulation cascades have been developed for the synthesis of fused this compound systems. For instance, a palladium-catalyzed C-H activation/annulation of pyrazol-3-ones with α,γ-substituted allenoates yields pyrazolone-fused cinnolines. acs.org Mechanistic studies for this reaction suggest an initial N-acyl-valine ligand-assisted ortho-C-H activation, followed by cyclopalladation and migratory insertion of the allenoate. acs.org

Palladium-catalyzed oxidative [4+2] annulation of 1-arylindazolones with allenoates has also been achieved, providing access to regioisomeric this compound-fused indazolones. nih.govresearchgate.netacs.org The regioselectivity of this reaction can be influenced by the solvent used. acs.org

Copper-Catalyzed Dehydrogenative Cyclization and Annulation

Copper catalysis has proven effective for the synthesis of cinnolines through dehydrogenative cyclization and annulation strategies. eurekaselect.com A copper-catalyzed aerobic intramolecular dehydrogenative cyclization reaction of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. rsc.orgnih.govrsc.orgresearchgate.net

Copper-catalyzed aerobic annulation involving a dehydrogenative amination has also been developed to afford cinnolines. rsc.orgrsc.org Furthermore, copper-catalyzed cascade cyclization reactions have been utilized to achieve the regioselective synthesis of functionalized cinnolines. rsc.orgrsc.org Copper(II) can also promote intramolecular cyclization in the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls. acs.org

Catalyst-Free Annulation Reactions for this compound Formation

While transition metal catalysis is prevalent, catalyst-free methods for this compound synthesis have also been developed, offering potentially simpler and more environmentally friendly routes. rsc.org A catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroboronates has been reported for the synthesis of cinnolines. acs.orgnih.govresearchgate.net This reaction proceeds efficiently by heating the reactants in dimethyl sulfoxide (B87167) without the need for any catalyst or additive. acs.orgnih.govresearchgate.net Another catalyst-free method involves a microwave-assisted azo-Povarov reaction between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives, enabling the construction of fused this compound derivatives. rsc.org

Electrochemical Synthesis of this compound Derivatives

Electrochemical methods offer an alternative and often greener approach to the synthesis of organic compounds, including this compound derivatives. smolecule.com An organocatalytic cascade radical cyclization and migration strategy utilizing electrochemistry has been developed for the synthesis of this compound derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides. acs.org This method is characterized by mild reaction conditions and good yields. acs.org Electrochemical oxidation can also be used to synthesize benzo[c]cinnolinium salts from 2-azobiaryls. acs.org

Microwave-Assisted Green Synthesis within Microcapsules

Microwave-assisted synthesis has emerged as an efficient and environmentally friendly technique in organic chemistry, offering advantages such as reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. dergipark.org.tr The application of microwave irradiation in the synthesis of this compound derivatives has been explored, particularly in the context of green chemistry. researchgate.net

A notable development in this area is the microwave-assisted one-pot green synthesis of this compound derivatives conducted inside natural sporopollenin (B1173437) microcapsules. rsc.orgrsc.org Natural Lycopodium clavatum sporopollenin (LCS) microcapsules have been proposed and demonstrated to act as microwave microreactors. rsc.orgrsc.org This approach allows for the in situ synthesis of this compound derivatives within these robust, micrometre-sized microcapsules. rsc.org

One example of this methodology involves the microwave-assisted reaction of ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of piperidine (B6355638) as a base. rsc.orgrsc.org This reaction, conducted at 100 °C for 20 minutes under microwave irradiation, successfully yielded 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrothis compound-4-carbonitrile inside the LCS microcapsules. rsc.orgrsc.org The formation of the this compound compound within the microcapsules was confirmed using techniques such as laser scanning confocal microscopy (LSCM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR). rsc.org Analysis using liquid chromatography-mass spectrometry (LCMS) confirmed the preservation of the structural integrity of the this compound compound recovered from the loaded microcapsules. rsc.org

This method highlights the potential of combining microwave technology with natural biomaterials like sporopollenin microcapsules for the green and efficient synthesis of heterocyclic compounds, including this compound derivatives. rsc.orgrsc.org

Tandem and Cascade Reaction Strategies for this compound Nucleus Construction

Tandem and cascade reactions offer powerful strategies for the efficient construction of complex molecular architectures, including the this compound nucleus, by performing multiple transformations in a single synthetic sequence without isolating intermediates. Various transition-metal-catalyzed and metal-free approaches employing tandem and cascade strategies have been developed for the synthesis of functionalized cinnolines.

One approach involves the Rh(III)-catalyzed cascade oxidative coupling/cyclization of Boc-arylhydrazines with alkynes, providing an efficient route to cinnolines and cinnolinium salt derivatives with high stereoselectivity and broad substrate scope. figshare.comacs.orgresearchgate.net This method involves the formation of a five-membered rhodacycle as a key intermediate in the catalytic cycle. figshare.com

Copper-catalyzed cascade cyclization reactions have also been successfully applied to the synthesis of functionalized cinnolines. An example is the copper-catalyzed cascade cyclization of arylsulfonylhydrazones derived from ortho-alkynyl arylketones. researchgate.netacs.org This reaction proceeds under mild conditions and provides regioselective access to cinnolines through a cascade involving alkynyl amination, 1,4-aryl migration, desulfonylation, and diazo radical cyclization. researchgate.netacs.org Another copper-catalyzed tandem C-N bond formation reaction provides an efficient annulative synthesis of functionalized cinnolines. nih.gov

Transition-metal-free cascade reactions have also been reported. A transition-metal-free intramolecular redox cyclization reaction allows for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.orgrsc.orgnih.gov This method involves a sequence of transformations including an intramolecular redox reaction, condensation, azo isomerization to hydrazone, cyclization, and aromatization. rsc.orgrsc.orgnih.gov The formation of intermediates like 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) plays a crucial role in this transformation. rsc.orgrsc.org

Other cascade strategies include the synthesis of pyrazolidinone fused cinnolines through the cascade reactions of 1-phenylpyrazolidinones with vinylene carbonate, initiated by C-H bond cleavage followed by C-C/C-N bond formation and double C-O bond cleavage. researchgate.net An iridium(III)-catalyzed tandem annulation of pyrazolones and sulfoxonium ylides provides access to pyrazolo[1,2-α]this compound derivatives. acs.org Additionally, catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroboronates has been developed for this compound synthesis. researchgate.net

These tandem and cascade approaches offer significant advantages in terms of step economy, efficiency, and the ability to construct complex this compound structures from relatively simple starting materials.

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving high regioselectivity and stereoselectivity is a critical aspect of this compound synthesis, particularly when aiming for specific substituted or chiral this compound derivatives. Various synthetic methodologies have been developed with a focus on controlling the position of substituents and the spatial arrangement of atoms in the this compound core and its fused rings.

Regioselective synthesis of this compound derivatives can be achieved through carefully designed reaction pathways and the use of appropriate catalysts or reagents. For instance, a one-pot three-component reaction involving arylglyoxals, 1,3-cyclohexanedione (B196179) or dimedone, and hydrazine hydrate (B1144303) has been reported for the regioselective synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones. koreascience.krresearchgate.net This method allows for the preparation of 3-aryl substituted cinnolines as sole regioisomers, with the selectivity driven by the enolization of the dione (B5365651) component. researchgate.net

Metalation strategies have also been employed for the regioselective functionalization of the this compound scaffold. Regioselective metalation at positions 3 and 8 of this compound has been achieved using TMP-magnesium and TMP-zinc bases, allowing for subsequent functionalizations such as acylation, allylation, and cross-coupling reactions. nih.gov

In the context of cascade reactions, regioselectivity is often inherent in the reaction mechanism. The copper-catalyzed cascade cyclization of arylsulfonylhydrazones derived from ortho-alkynyl arylketones, for example, exhibits complete regioselectivity, with 1,4-aryl migration occurring exclusively through the carbon atom bound to the SO2 group. acs.org

Stereoselectivity is particularly important in the synthesis of saturated or partially saturated this compound derivatives, such as hexahydrocinnolines, which contain multiple stereocenters. The Diels-Alder reaction is a powerful tool for constructing cyclic systems with high stereocontrol. A stereoselective aza Diels-Alder reaction on a solid phase has been developed for the synthesis of hexahydrothis compound derivatives. nih.govacs.org This method involves the [4+2] cycloaddition reaction of a polymer-bound diene with azadienophiles, showing preferential formation of a single cycloadduct resulting from an anti attack of the dienophile on the polymer-bound diene. nih.govacs.org The stereochemistry of the cycloadducts can be confirmed by techniques such as 1H NMR and X-ray crystallography. acs.org

Some cascade reactions can also exhibit high stereoselectivity. The Rh(III)-catalyzed cascade oxidative coupling/cyclization of Boc-arylhydrazines with alkynes, mentioned earlier for its efficiency, also provides this compound derivatives with high stereoselectivity. figshare.comresearchgate.net

Advanced Reaction Chemistry of Cinnoline and Its Functionalization

Reactivity of the Cinnoline Ring System

The this compound ring system exhibits reactivity characteristic of aromatic heterocycles, undergoing reactions such as electrophilic substitution and metal-catalyzed cross-coupling reactions. ontosight.ai The presence of the nitrogen atoms impacts the electron distribution within the rings, influencing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the this compound Nucleus

Electrophilic aromatic substitution on the this compound nucleus primarily occurs on the benzene (B151609) ring due to its relatively higher electron density compared to the electron-deficient pyridazine (B1198779) ring. innovativejournal.inbepls.com The positions most susceptible to electrophilic attack are typically influenced by any existing substituents on the ring system. For instance, nitration of benzo[c]this compound (B3424390) and its halogenated derivatives has been shown to occur regioselectively, often ortho to a halo group or the fused ring. researchgate.net This ortho-selectivity can be observed even with proximal steric hindrance and is thought to involve a 1,2-rearrangement of the nitro group following the formation of a Wheland intermediate. researchgate.net

Nucleophilic Attack and Substituent Effects

The pyridazine portion of the this compound ring is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. Substituents on the this compound ring can significantly influence the course and regioselectivity of nucleophilic reactions. For example, studies on the reactions of chlorobenzo[c]cinnolines with nucleophiles like lithium dimethylamide have shown that nucleophilic attack and subsequent hydride-ion displacement can occur at specific positions, such as the 4- and 7-positions of the benzo[c]this compound nucleus. publish.csiro.au The presence of electron-withdrawing substituents generally enhances the reactivity towards nucleophilic attack. ijariit.com In some cases, nucleophilic displacement of chloro substituents can involve both direct substitution and cine-substitution mechanisms. publish.csiro.au

Reactions at Nitrogen Heteroatoms

The nitrogen atoms in the this compound ring can participate in various reactions, including protonation, alkylation, and N-oxidation. The basicity of the this compound nitrogen atoms allows for protonation in acidic conditions. spbu.ru Reactions involving the nitrogen heteroatoms can also be key steps in the synthesis of this compound derivatives and fused systems. For instance, intramolecular cyclization reactions involving nitrogen atoms are common methods for constructing the this compound ring. innovativejournal.inijariit.comresearchgate.net

Derivatization Strategies of the this compound Scaffold

The functionalization of the this compound scaffold is crucial for synthesizing derivatives with diverse properties and applications. Various strategies have been developed to introduce substituents at different positions of the this compound ring system. ontosight.aievitachem.comvulcanchem.com

Functionalization at Various Positions of the Pyridazine Ring

Functionalization of the pyridazine ring (positions 1, 2, 3, and 4) is often achieved through cyclization reactions that form the this compound system with substituents already in place, or through post-cyclization modifications. innovativejournal.inijariit.com The Richter synthesis, for example, allows for the preparation of this compound derivatives with substituents at various positions. innovativejournal.inijariit.com Metalation strategies using bases like TMP-magnesium and TMP-zinc have been developed for regioselective functionalization at positions like C-3 and C-8 of the this compound scaffold, enabling subsequent reactions such as acylation, allylation, and cross-coupling. nih.govacs.org

Here is a table illustrating regioselective metalation of this compound derivatives:

| Substrate | Metalation Reagent | Position of Metalation | Subsequent Reaction Examples | Yield (%) | Citation |

| This compound | BF₃·OEt₂ and TMP₂Mg·2LiCl | C-3 | Acylation, Allylation, Cross-coupling | Varied | nih.govacs.org |

| 6-Cyanothis compound | TMP₂Zn·2MgCl₂·2LiCl | C-8 | Reaction with various electrophiles | 59-72 | acs.org |

Synthesis of Fused this compound Systems

Fused this compound systems, where the this compound core is annulated with other ring structures, represent an important class of this compound derivatives. These systems can be synthesized through various cyclization and annulation reactions. ontosight.aiacs.orgrsc.orgacs.orgimpactfactor.org Examples include benzo[c]cinnolines, thieno[3,2-c]cinnolines, and pyrido[3,2-c]cinnolines. rsc.org

Methods for synthesizing fused this compound systems often involve the formation of the this compound ring as part of a larger cyclization cascade. For instance, base-catalyzed condensation of 2-amino-2′-nitrobiaryls can lead to the formation of 3,4-fused cinnolines, including benzo[c]cinnolines. rsc.org Palladium-catalyzed [4+2] annulation reactions have also been developed for the synthesis of pyrazolone-fused cinnolines. acs.org Rhodium-catalyzed intermolecular cyclization and C-H functionalization strategies provide access to the this compound scaffold and can be utilized for the synthesis of fused systems. acs.orgorganic-chemistry.org

Here is a table summarizing some approaches to fused this compound systems:

| Fused System Type | Synthetic Approach | Key Reaction(s) | Citation |

| Benzo[c]cinnolines | Base-catalysed condensation of 2-amino-2′-nitrobiaryls | Cyclisation, Deoxygenation | rsc.org |

| Pyrazolone-fused cinnolines | Palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates | C-H activation, Annulation cascade | acs.org |

| This compound-fused enediynes | Richter cyclization followed by Sonogashira coupling and Nozaki–Hiyama–Kishi cyclization | Cyclization, Coupling, Intramolecular cyclization | spbu.ruacs.org |

Introduction of Heterocyclic Moieties (e.g., Pyrazole (B372694), Thiophene (B33073), Imidazole (B134444), Piperazine)

The functionalization of the this compound core with other heterocyclic systems like pyrazole, thiophene, imidazole, and piperazine (B1678402) has been explored to synthesize novel derivatives with diverse properties. These modifications often aim to enhance or introduce specific biological activities or tune physicochemical properties.

Studies have shown the synthesis of this compound derivatives condensed with pyrazole, thiophene, imidazole, and piperazine moieties. These syntheses involve coupling the this compound core, often substituted, with the respective heterocyclic building blocks. For instance, a series of substituted this compound derivatives condensed separately with pyrazole, piperazine, imidazole, furan, and thiophene moieties have been synthesized and evaluated for various activities. researchgate.netresearchgate.net The synthesis of substituted this compound imidazole and thiophene derivatives has been reported to yield products with good yields. iosrjournals.orgthepharmajournal.com

Specific examples include the synthesis of pyrazolo[1,2-a]this compound derivatives through rhodium(III)-catalyzed reactions of N-arylpyrazol-5-ones with α-diazo compounds. researchgate.net This reaction proceeds via a cascade C-H activation/intramolecular cyclization. researchgate.net Another approach involves the synthesis of 3-piperazinyl cinnolines through intermolecular cyclization of piperazinyl amidrazones using polyphenylacetylene (PPA) as a cyclizing agent. ijper.org N-substituted piperazine is coupled with hydrazonyl chloride, catalyzed by triethylamine. ijper.org

The introduction of these heterocyclic moieties can significantly influence the properties of the resulting this compound derivatives. For example, substituted this compound piperazine and this compound thiophene series compounds have shown promising antibacterial and antifungal activities, respectively. researchgate.netresearchgate.net Substituted this compound imidazole series have demonstrated potent anti-inflammatory activity. researchgate.netresearchgate.net Halogen-substituted compounds within the this compound thiophene series, particularly chloro, bromo, and fluoro substituents, have exhibited potent antibacterial, anti-inflammatory, and antifungal activities. thepharmajournal.com Chloro-substituted compounds, in particular, showed more potent antimicrobial and anti-inflammatory activity among the substituted this compound thiophene compounds tested. thepharmajournal.com

While specific yield data for all combinations of this compound and these heterocycles are not uniformly available across the search results, the reported methods generally indicate good yields for the synthesis of substituted this compound imidazole and thiophene derivatives. iosrjournals.orgthepharmajournal.com

Mechanistic Investigations of this compound Reactions

Mechanistic studies are crucial for understanding the fundamental steps involved in the formation and transformation of this compound compounds, enabling the rational design of new synthetic routes and functionalization strategies.

Role of Intermediate Species in this compound Formation

The formation of this compound often proceeds through key intermediate species. In some synthetic routes, the cyclization of arenediazonium salts is a principal approach, where the diazonium cation undergoes electrophilic attack on a carbon-carbon double bond. iosrjournals.orgresearchgate.net

A transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) involves the in situ generation of 2-nitrosobenzaldehyde as a crucial intermediate. rsc.orgrsc.orgrsc.orgnih.gov This intermediate is formed via an intramolecular redox reaction of 2-nitrobenzyl alcohol. rsc.orgnih.gov Subsequently, this intermediate condenses with benzylamine, followed by azo isomerization to form a hydrazone, cyclization, and aromatization to yield the this compound product. rsc.orgrsc.orgrsc.orgnih.gov The formation of (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) is also noted as playing an important role in this transformation. rsc.orgrsc.orgrsc.orgnih.gov

In the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls via copper(II) or electrochemical oxidation, the mechanism is proposed to involve a single-electron transfer (SET) driven by the oxidant, leading to a radical cationic intermediate. acs.org This is followed by intramolecular cyclization via nucleophilic addition. acs.org

Another method for preparing benzo[c]cinnolines from 2,2'-dinitro-1,1'-biphenyls involves a domino partial nitro group reduction and intramolecular diazo bond formation. researchgate.net The mechanism for the cyclization step is believed to proceed via a radical mechanism involving the nitroso radical anion. researchgate.net

In the photochemical formation of carbazole (B46965) from benzo[c]this compound, 5,6-dihydrobenzo[c]this compound (B3352983) is identified as an intermediate. oup.com The mechanism of the photo-induced carbazole formation from this intermediate in acidic aqueous 2-propanol involves the protonated species of the reactant undergoing photoreaction from its first excited singlet state. oup.com The initial step is hydrogen atom abstraction followed by elimination of the amino radical. oup.com

Intramolecular Redox Reactions in this compound Synthesis

Intramolecular redox reactions play a significant role in certain this compound synthesis methodologies. A notable example is the transition-metal-free synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.orgrsc.orgnih.gov In this reaction, an intramolecular redox process within 2-nitrobenzyl alcohol leads to the formation of the key intermediate, 2-nitrosobenzaldehyde. rsc.orgnih.gov This highlights how the oxidation and reduction processes occur within the same molecule or between reacting molecules in a coordinated manner to facilitate the cyclization and formation of the this compound ring.

Another instance where intramolecular processes are involved in the formation of the N=N bond in a biphenyl (B1667301) substrate leading to benzo[c]cinnolines includes the dimerization of two nitroso groups to form an N,N'-dioxide and base-promoted condensation of nitroso and hydroxylamino groups leading to the N-oxide. vanderbilt.edu While not explicitly termed "intramolecular redox" in this context, these processes involve internal oxidation/reduction steps and bond formations within the reacting species.

The efficiency and viability of these synthetic routes are often dependent on the precise control of these intramolecular redox events and the stability and reactivity of the transient intermediates generated.

Medicinal Chemistry and Pharmacological Relevance of Cinnoline Derivatives

Broad Spectrum of Pharmacological Activities of Cinnoline Derivatives

This compound derivatives exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug discovery. These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. mdpi.compnrjournal.comnih.govresearchgate.netresearchgate.netinnovativejournal.innih.govresearchgate.netijper.orgzenodo.orgijariit.comsioc-journal.cnresearchgate.net The varied biological profiles observed are often dependent on the nature and position of substituents on the this compound scaffold. ijariit.comwisdomlib.org

Anticancer and Antitumor Agents

This compound derivatives have been extensively investigated as potential anticancer and antitumor agents. mdpi.compnrjournal.comnih.govinnovativejournal.innih.govijper.orgzenodo.orgijariit.comwisdomlib.orgrsc.orgimpactfactor.org Studies have demonstrated that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. zenodo.orgrsc.org

Topoisomerase Inhibitors

Several this compound derivatives have been identified as inhibitors of topoisomerase enzymes, particularly topoisomerase I (TOP1). mdpi.comnih.govzenodo.orgwisdomlib.orgrsc.orgnih.govresearchgate.net Topoisomerases are crucial nuclear enzymes that regulate DNA topology, and their inhibition can lead to DNA damage and cell death in cancer cells. zenodo.orgresearchgate.net Substituted dibenzo[c,h]cinnolines, for instance, have been studied for their TOP1-targeting activity and cytotoxicity. mdpi.comnih.govnih.gov Structure-activity relationship studies of dibenzo[c,h]cinnolines have indicated that certain substitutions can significantly impact their TOP1-targeting activity. mdpi.comnih.gov Compared to similarly substituted benzo[i]phenanthridines, dibenzo[c,h]this compound (B14754567) analogues have shown more potent TOP1-targeting activity and cytotoxicity in some cell lines. nih.gov

Kinase Inhibitors (e.g., CSF-1R, Bruton's Tyrosine Kinase, CDK, PKC, PI3K)

This compound derivatives have also emerged as inhibitors of various kinases, which are enzymes that play critical roles in cellular signaling pathways often dysregulated in cancer. nih.govrsc.org Compounds bearing this compound scaffolds are able to interact with a variety of molecular targets including receptors such as CSF-1R (Colony Stimulating Factor 1 Receptor) and enzymes such as Bruton's tyrosine kinase (BTK). mdpi.comnih.gov For example, 3-amido-4-anilinocinnolines have been identified as a class of CSF-1R inhibitors. mdpi.com A specific 3-amido-4-anilinothis compound compound with a 1-hydroxyethylpiperazine substituent at the 7-position of the this compound scaffold (AZD7507) was found to be a potent CSF-1R inhibitor. mdpi.com Furthermore, 4-aminothis compound-3-carboxamide (B1596795) derivatives have been reported as inhibitors of Bruton's tyrosine kinase, an enzyme implicated in autoimmune disorders and B-cell malignancies. mdpi.comnih.govdokumen.pub The discovery and optimization of these 4-aminothis compound-3-carboxamide inhibitors of BTK have been reported, with a fragment-based screening approach identifying a this compound fragment that binds in the ATP binding site of BTK. nih.gov Beyond CSF-1R and BTK, this compound derivatives have been shown to inhibit protein kinases and receptor tyrosine kinases more broadly, impacting processes that control cancer proliferation and survival. rsc.org

Cell Line Cytotoxicity Studies

The anticancer potential of this compound derivatives has been evaluated through extensive cytotoxicity studies against various human tumor cell lines. pnrjournal.comnih.govresearchgate.netwisdomlib.orgnih.govresearchgate.net For instance, an 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]this compound derivative exhibited high cytotoxic activity against a panel of 60 human tumor cell lines screened by the National Cancer Institute (NCI), showing particular efficacy against the leukemia subpanel. pnrjournal.comnih.govwisdomlib.org This derivative was also found to be active in cells overexpressing MDR1 and induced apoptosis, mitochondrial depolarization, and caspase activation. pnrjournal.comnih.govwisdomlib.org Newly synthesized dihydrobenzo[h]this compound-5,6-dione derivatives have been evaluated as potential antitumor agents, with some exhibiting considerable cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines with IC50 values below 5 µM. nih.govresearchgate.net Anthrapyridazone derivatives bearing a this compound core have also demonstrated in vitro cytotoxic activity against murine and human leukemia cell lines, including multidrug-resistant lines. nih.govresearchgate.net

Antimicrobial Agents (Antibacterial, Antifungal, Antimalarial, Antitubercular)

This compound derivatives are also recognized for their significant antimicrobial properties, encompassing antibacterial, antifungal, antimalarial, and antitubercular activities. mdpi.compnrjournal.comnih.govresearchgate.netresearchgate.netinnovativejournal.innih.govijper.orgzenodo.orgijariit.comsioc-journal.cnresearchgate.netwisdomlib.orgimpactfactor.org Cinoxacin, a common drug used for urinary tract infections, is a this compound derivative with antibacterial activity against Gram-negative bacteria. mdpi.comijper.org The synthesis and evaluation of this compound derivatives as potential antimicrobial and antifungal agents have shown that combining active moieties in one molecule can lead to significant activity improvement. nih.gov Halogen-substituted this compound derivatives have demonstrated potent antibacterial activity. nih.govijariit.comwisdomlib.org Pyrazole-based this compound derivatives have shown significant antitubercular and antifungal activity, with some compounds exhibiting promising activity against resistant strains of Mycobacterium tuberculosis and various pathogenic fungi, as well as against the malaria parasite Plasmodium falciparum. nih.govresearchgate.net Studies have also evaluated the activity of new this compound derivatives against specific bacterial strains like Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, and fungal strains such as Saccharomyces cerevisiae and Candida albicans, showing good to moderate activity. researchgate.net

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of this compound derivatives have been explored in various studies. mdpi.compnrjournal.comnih.govresearchgate.netresearchgate.netinnovativejournal.innih.govijper.orgijariit.comsioc-journal.cnresearchgate.netimpactfactor.org Cinnopentazone, a this compound derivative, has been reported to possess anti-inflammatory properties. ijper.org Research on this compound derivatives with or without a pyrazoline nucleus has shown that compounds with electron-donating functional groups on the phenyl moiety can exhibit high anti-inflammatory activity. mdpi.compnrjournal.com Some this compound derivatives have demonstrated promising anti-inflammatory activity comparable to standard drugs like naproxen, with reduced ulcerogenic and lipid peroxidation activity. pnrjournal.comresearchgate.net Docking studies have suggested that these compounds can exhibit a strong binding profile with COX-2, an enzyme involved in inflammation. pnrjournal.comresearchgate.net Additionally, this compound derivatives have shown analgesic activity, with some compounds exhibiting potent effects in in vivo evaluations. ijariit.comimpactfactor.org

Anxiolytic and Sedative Effects

This compound derivatives have demonstrated anxiolytic and sedative properties. mdpi.comresearchgate.netpnrjournal.comijariit.cominnovativejournal.in Some compounds within the this compound series have been noted for their sedative and narcotic effects. pnrjournal.comijariit.cominnovativejournal.in Specifically, certain hexahydrothis compound derivatives, such as 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrothis compound and 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrothis compound, have shown both sedative and anticonvulsant properties, alongside activity in antidepressant tests. ijariit.com

Further research has identified this compound non-benzodiazepine modulators of the γ-aminobutyric acid receptor A (GABAA). nih.gov Compounds like AZD7325 and AZD6280 have been characterized as positive modulators at α2/α3 GABAA receptors and negative modulators at α5 GABAA receptors. mdpi.com These compounds exhibited potent anxiolytic-like effects without inducing sedation or cognitive impairment and have progressed to clinical trials. mdpi.com Additionally, certain 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines and their 3-substituted derivatives have shown high sedative action at low doses. researchgate.net

Antithrombotic and Antihypertensive Activities

This compound derivatives are known to possess antithrombotic and antihypertensive activities. researchgate.netresearchgate.netpnrjournal.cominnovativejournal.inwisdomlib.orgresearchgate.netthepharmajournal.comwjpr.netijbpas.com This class of compounds has been investigated for its potential in treating cardiovascular conditions. researchgate.netwisdomlib.orgresearchgate.netthepharmajournal.comwjpr.netijbpas.com Some this compound derivatives have shown significant antithrombotic properties, inhibiting thrombus formation. researchgate.net For instance, studies on pyrimido[5,4-c]cinnolines have shown that several compounds inhibited blood platelet aggregation and exhibited significant antithrombotic effects in vivo. researchgate.net

Antiviral Properties

While the search results mention antiviral properties in general terms for certain this compound derivatives ontosight.ai, specific details regarding antiviral activity against Hepatitis B or Influenza viruses are not extensively provided within the scope of the search results. Some sources broadly indicate potential antiviral activity for compounds containing the this compound scaffold. ontosight.ai

Other Biological Activities

Beyond the activities mentioned above, this compound derivatives exhibit a range of other biological effects. These include anticonvulsant, antioxidant, antisecretory, and anthelmintic properties. researchgate.netresearchgate.netijariit.cominnovativejournal.inresearchgate.netthepharmajournal.comwjpr.netijbpas.comresearchgate.net

Anticonvulsant Activity: Certain this compound derivatives, including hexahydrothis compound compounds, have demonstrated anticonvulsant effects. ijariit.com Research on quinazoline (B50416) derivatives, structurally related to cinnolines, has shown potent anticonvulsant activity, highlighting the potential of related bicyclic systems in treating seizures. mdpi.com

Antioxidant Activity: Some this compound compounds have been found to possess antioxidant properties. researchgate.netontosight.aislideshare.neteco-vector.com Studies have investigated the antiradical activity of specific this compound derivatives, although some series may not show pronounced activity via certain mechanisms, suggesting alternative antioxidant pathways. eco-vector.com

Antisecretory Activity: this compound derivatives have been reported to exhibit antisecretory activity. researchgate.netresearchgate.netthepharmajournal.comwjpr.netijbpas.com

Anthelmintic Activity: Several studies have focused on the anthelmintic activity of substituted this compound derivatives. pnrjournal.cominnovativejournal.inwisdomlib.orgwjpr.netresearchgate.netiosrjournals.orgwisdomlib.org this compound imidazole (B134444) derivatives have shown potent anthelmintic activity in experimental settings, resulting in significantly shorter death times for worms compared to standard drugs. pnrjournal.comresearchgate.net Halogen-substituted cinnolothiophene derivatives have also exhibited potent anthelmintic activity. wisdomlib.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold and its substituents influence biological activity, guiding the design of more potent and selective compounds. nih.govijariit.cominnovativejournal.inresearchgate.netzenodo.orgijper.orgnih.govtandfonline.commdpi.com

Influence of Substituent Nature and Position on Biological Activity

The nature and position of substituents on the this compound ring system significantly impact its biological activity. ijariit.comijbpas.comresearchgate.netzenodo.org

Halogen Substitution: Halogen substituents, particularly chlorine, bromine, and fluorine, have been frequently noted to enhance various activities, including antibacterial, antifungal, anti-inflammatory, and anthelmintic effects in different this compound series. wisdomlib.orgwisdomlib.orgthepharmajournal.comiosrjournals.org For example, chloro-substituted compounds in this compound thiophene (B33073) and this compound pyrazole (B372694) series have shown potent antimicrobial and anti-inflammatory activity. wisdomlib.orgthepharmajournal.comiosrjournals.org Halogen substitution at position 4' of a phenyl group attached to a related scaffold has been shown to dramatically increase activity in some cases. mdpi.com

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can influence activity. For instance, electron-donating functional groups at the phenyl moiety of cinnolines bearing a pyrazoline ring have been associated with higher anti-inflammatory activity. mdpi.comnih.gov Conversely, electron-withdrawing substituents at the phenyl group of this compound derivatives without a pyrazoline ring were linked to increased antibacterial activity against certain strains. mdpi.comnih.gov

Position of Substituents: The position of a substituent is critical. For example, the presence of 2,3-dimethoxy substituents in ring A of substituted dibenzo[c,h]cinnolines was found to be crucial for retaining topoisomerase 1 (TOP1) activity and cytotoxicity. mdpi.comnih.gov Removal or replacement of a methylenedioxy group on another ring in these compounds led to a substantial loss of TOP1-targeting activity. mdpi.comnih.gov In this compound derivatives acting as human neutrophil elastase (HNE) inhibitors, the position of functional groups, such as an ester function at C-4, influences the interaction with the enzyme. nih.govtandfonline.com

Lead Compound Identification and Optimization

The this compound scaffold serves as a valuable lead structure for the identification and optimization of compounds with desired pharmacological profiles. mdpi.comnih.govinnovativejournal.inwisdomlib.orgontosight.aizenodo.orgijper.orgresearchgate.netdntb.gov.ua High-throughput screening and subsequent optimization efforts are employed to improve the potency, selectivity, and pharmacokinetic properties of this compound-based lead compounds. ontosight.ai

Detailed SAR studies help in identifying key structural elements responsible for activity and guide the design of optimized derivatives. ontosight.aizenodo.org For instance, in the development of ATM inhibitors, optimization of a 3-cinnoline carboxamide series focused on improving potency and physicochemical properties, leading to the identification of a highly potent compound with favorable characteristics. researchgate.net Similarly, SAR analysis of HNE inhibitors with a this compound scaffold has provided insights into the structural features that influence inhibitory activity and chemical stability. nih.govtandfonline.com The development of this compound-based molecules is considered a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties. mdpi.comnih.govresearchgate.netdntb.gov.ua

Computational and Theoretical Studies of Cinnoline

Quantum Chemical Investigations of Cinnoline

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like this compound. These investigations often involve determining optimized molecular structures, electronic distributions, and energy levels. ajchem-a.comajchem-a.com

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

Analysis of the electronic structure of this compound and its derivatives frequently involves the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comajchem-a.commdpi.com The energies of the HOMO and LUMO, as well as their energy gap (ΔE), are crucial indicators of a molecule's chemical reactivity and kinetic stability. ajchem-a.comajchem-a.com A smaller energy gap generally suggests higher reactivity or lower kinetic stability. ajchem-a.com The HOMO is typically associated with the electron-donating ability, while the LUMO relates to electron acceptance. ajchem-a.com

Computational studies on 4-substituted cinnolines have been performed using ab initio methods, such as the Hartree-Fock (HF) level of theory with the 6-311G (d, p) basis set. ajchem-a.comajchem-a.com These calculations have explored the electronic properties in different phases, including gas phase, water, and ethanol (B145695), utilizing models like the polarizable continuum model (IEF-PCM) to account for solvent effects. ajchem-a.comajchem-a.com

For this compound-4-carboxylic acid, density functional theory (DFT) calculations using the B3LYP functional with the 6-311++G(d,p) basis set have determined the frontier orbital energy gap to be 3.6785 eV. ijastems.org This relatively small gap indicates the potential for charge transfer within the molecule, influencing its polarizability. ijastems.org The evaluated HOMO and LUMO energies in such studies illustrate intramolecular charge transfer. ijastems.orgresearchgate.net

In substituted cinnolines, the distribution of FMOs can vary. For instance, in certain triazolylcinnolines, the HOMO may be localized on the donor part (like a triazole ring), while the LUMO is concentrated on the acceptor this compound portion. mdpi.comresearchgate.net In contrast, the FMOs in some azidocinnolines are more evenly distributed across the molecule. mdpi.comresearchgate.net

Data on HOMO and LUMO energies for various this compound-related compounds can be obtained from computational studies. For example, the increasing order of HOMO and LUMO energies for different Cinnolin-4(1H)-one derivatives in both gas and aqueous phases has been reported, correlating with their electron-donating strength. journalcjast.com

Photophysical Properties and Triplet State Formation

Theoretical studies have investigated the photophysical properties of this compound, including its excited states and the process of triplet state formation. This compound is of particular interest among diazanaphthalenes due to its triplet quantum yield being strongly dependent on temperature and solvent. nih.gov

Quantum chemical investigations have been employed to elucidate the photophysics of this compound, including the calculation of intersystem crossing rates and one-photon spectra of thermally equilibrated vibronic levels. nih.govresearchgate.net These studies suggest that triplet formation in hydrocarbon solutions at low temperatures may be an El-Sayed forbidden process. nih.govresearchgate.net

The character of the lowest triplet state (T₁) of this compound has also been a subject of theoretical inquiry. In the gas phase, the T₁ state primarily exhibits nπ* character, with additional contributions from ππ* configurations due to the non-planar arrangement of the pyridazine (B1198779) ring. nih.govresearchgate.net In hydroxylic solvents like ethanol, the electronic structure of the T₁ state is altered, and simulated triplet emission suggests that the observed phosphorescence in ethanol originates from the ³(ππ*) emission. nih.govresearchgate.net

Computational methods, such as coupled cluster methods, have been used to study the structure and electronic states of diazanaphthalene isomers, including this compound, and compare their excited state features. researchgate.net Differences in the electronic and geometric structures of the lowest excited triplet states have been observed between this compound and other isomers like phthalazine, despite both being orthodiazanaphthalenes. researchgate.net

Theoretical investigations have also explored the photophysical properties of complexes containing this compound-derived ligands. acs.org For example, density functional theory has been used to study iridium(III) complexes with ligands including 3-phenylbenzo[h]this compound, investigating their electronic structures and potential for photoluminescence. acs.org

Spectroscopic Characterization (e.g., UV, IR, NMR)

Computational methods are valuable tools for predicting and interpreting the spectroscopic properties of this compound, such as UV, IR, and NMR spectra. researchgate.net Theoretical calculations can provide insights into the vibrational modes, electronic transitions, and nuclear shielding environments within the molecule.

Studies have reported the characterization of this compound derivatives using experimental techniques like IR, ¹H NMR, and ¹³C NMR spectroscopy, often complemented by computational studies. researchgate.netresearchgate.net While specific computational data for the IR, UV, and NMR spectra of the parent this compound molecule were not extensively detailed in the search results, the application of DFT methods for calculating these spectra for related heterocyclic compounds and complexes is well-established. rsc.org

For instance, computational investigations using DFT have been performed to calculate and examine the optimized structures, IR, UV-Vis, and NMR spectra of copper(II) phenanthroline complexes, highlighting the utility of these methods for spectroscopic characterization. Similarly, theoretical calculations have been used in the study of naphtho-fused this compound, including computational details related to its characterization. rsc.org

Experimental UV-Vis spectra of this compound-related compounds have been compared with calculated absorption bands, showing good correlation. vanderbilt.edu For example, ZINDO//PM3 calculations on a benzo[c]this compound (B3424390) derivative showed good agreement between calculated absorption bands and experimental UV-Vis data. vanderbilt.edu

Computational Modeling of this compound Reactions

Computational modeling plays a significant role in understanding the reactivity of this compound, including its redox behavior and reaction mechanisms.

Oxidation and Reduction Potentials

Theoretical studies have investigated the oxidation and reduction potentials of this compound derivatives, providing insights into their electrochemical behavior. Computational studies on Cinnolin-4(1H)-one have examined its reduction and oxidation reactions in the aqueous phase using DFT. journalcjast.com These studies determined reduction and oxidation potentials for Cinnolin-4(1H)-one and its dihydro and tetrahydro derivatives. journalcjast.com

For instance, Cinnolin-4(1H)-one was found to have a lower reduction potential (-0.184V) compared to 2,3-dihydrocinnolin-4(1H)-one (-0.064V). journalcjast.com The oxidation potential of 2,3-dihydrocinnolin-4(1H)-one was reported as -0.134V, which is more negative than that of 1,2,3,4-tetrahydrocinnolin-4-ol (-0.091V). journalcjast.com

Density functional theory calculations have also been applied to study the redox properties of sulfonated benzo[c]cinnolines, which are being explored for use in alkaline redox-flow batteries. microsoft.comchemrxiv.orgchemrxiv.org For disulfonated benzo[c]this compound, a reduction potential of -0.84 V versus Ag/AgCl has been reported based on computational predictions and experimental evaluation. microsoft.comchemrxiv.orgchemrxiv.org These calculations also predicted that reduced benzo[c]cinnolines exhibit greater thermodynamic stability compared to azobenzenes. microsoft.comchemrxiv.orgchemrxiv.org

The electrochemical behavior of benzo[c]this compound and its derivatives has been studied experimentally, with theoretical expressions obtained for cathodic and anodic peak currents based on models of adsorption on the electrode surface. researchgate.net

Reaction Mechanisms Elucidation

Computational studies are instrumental in elucidating the mechanisms of reactions involving this compound and its derivatives. These studies can help identify intermediates, transition states, and the energy profiles of reactions. acs.org

Proposed mechanisms for the synthesis of this compound derivatives from precursors like 3-substituted isoindolin-1-ones have been presented based on computational insights. researcher.life These mechanisms can involve steps such as intramolecular cyclization. researcher.life

Computational studies, often combined with experimental techniques, have been used to investigate the mechanisms of reactions where this compound or its derivatives act as reactants or ligands. acs.orgnih.gov For example, DFT studies have provided detailed atomistic descriptions of the reaction mechanism involving the cleavage of the N=N double bond in azo aromatics like benzo[c]this compound mediated by dinuclear tantalum(IV) hydride complexes. nih.gov These studies suggested a two-stage mechanism where the splitting of the Ta-Ta bond is key to the reduction and scission of the N=N bond. nih.gov

Control experiments and computational studies have been employed to reveal insights into reaction mechanisms involving this compound derivatives, such as those leading to the formation of pyrazolo[1,2-a]cinnolinones, which can involve reversible C-H activation, migratory insertion, and cascade cyclization. researcher.life Computational investigations have also supported the understanding of reactions between metal complexes and diazenes like benzo[c]this compound, showing divergent reactivity pathways. acs.org

Drug Design and Molecular Docking Studies of this compound Derivatives (Implied in SAR and target binding)

Drug design and molecular docking studies of this compound derivatives are essential for elucidating the mechanisms of action and guiding the synthesis of more potent and selective compounds. These computational approaches provide insights into the binding affinity, orientation, and interactions of this compound derivatives within the active sites of target proteins. tandfonline.comresearchgate.net

Studies have investigated this compound derivatives as inhibitors of various biological targets. For instance, this compound derivatives have been explored as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. nih.gov SAR analysis and molecular docking studies of these HNE inhibitors revealed that compounds with a cinnolin-4(1H)-one scaffold or an ester function at the C-4 position were key features for inhibitory activity. Molecular docking into the HNE binding site indicated different interaction modes depending on the scaffold. nih.gov

This compound derivatives have also been designed as potential anticancer drugs, with studies assessing their topoisomerase 1 (TOP1)-targeting activity. mdpi.comnih.gov SAR studies of substituted dibenzo[c,h]cinnolines highlighted the importance of specific substituents, such as the presence of 2,3-dimethoxy groups, for retaining TOP1 activity and cytotoxicity. mdpi.comnih.gov Molecular docking studies can help to explain these SAR observations by revealing how these substituents influence the binding interactions with the TOP1 enzyme.

Furthermore, this compound derivatives have been investigated for their antibacterial properties. pnrjournal.comijprajournal.comresearchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds with bacterial targets like DNA gyrase and dihydrofolate reductase. ijprajournal.comresearchgate.net These studies have shown that some this compound derivatives exhibit favorable binding energies compared to standard antibiotics, suggesting their potential as antibacterial agents. ijprajournal.comresearchgate.net SAR analysis in these studies has sometimes indicated that electron-withdrawing groups can enhance antibacterial bioactivity. researchgate.net

Molecular modeling studies, including docking and 3D-QSAR (Quantitative Structure-Activity Relationship), have been performed on this compound-based Bruton's tyrosine kinase (BTK) inhibitors. tandfonline.com These studies aimed to design novel reversible BTK inhibitors. CoMFA and CoMSIA models, along with contour maps, provided insights into the structural requirements for potent BTK inhibitory activity, suggesting preferred substitutions at specific positions for improved activity. tandfonline.com

This compound derivatives have also shown potential as inhibitors of tubulin polymerization, a target for anticancer therapy. researchgate.netnih.gov Molecular docking studies of newly synthesized this compound derivatives have been conducted to predict their binding modes and potential as tubulin polymerization inhibitors. researchgate.netnih.gov

The integration of SAR analysis and molecular docking studies is a powerful approach in the drug design process for this compound derivatives. These studies provide valuable information on how structural modifications impact biological activity and the nature of interactions with target proteins, guiding the rational design of novel compounds with improved therapeutic potential.

Key Research Findings from Molecular Docking and SAR Studies:

| Target | Key Structural Features (SAR) | Insights from Molecular Docking | Reference |

| Human Neutrophil Elastase | Cinnolin-4(1H)-one scaffold or ester at C-4 | Different binding modes depending on the scaffold. | nih.gov |

| Topoisomerase 1 | Presence of 2,3-dimethoxy substituents crucial for activity. | Helps explain how substituents influence binding interactions with the enzyme. | mdpi.comnih.gov |

| Bacterial DNA Gyrase/DHFR | Electron-withdrawing groups can enhance activity (in some cases). | Favorable binding energies compared to standard antibiotics. | ijprajournal.comresearchgate.net |

| Bruton's Tyrosine Kinase | Bulky substitutions preferred at R1 and R3; hydrophilic and negative electrostatic substitutions at R1 important. | Provides clues for designing potent inhibitors based on interaction maps. | tandfonline.com |

| Tubulin Polymerization | Not explicitly detailed in snippets, but derivatives were studied. | Predicts binding mode and potential as inhibitors; favorable computational binding affinity observed. | researchgate.netnih.gov |

Emerging Applications and Future Directions in Cinnoline Research

Cinnolines in Material Science

Cinnoline derivatives have been investigated for their utility in material science due to their electronic and optical properties. ontosight.aiijariie.com Their aromatic nature and the presence of nitrogen atoms contribute to these characteristics, making them interesting candidates for various material applications.

Optical and Luminescent Reagents

This compound derivatives have shown promise as optical and luminescent reagents. researchgate.net Research indicates that certain this compound derivatives exhibit promising optical properties, including fluorescence. rsc.org For instance, a novel polyfunctional this compound derivative synthesized via a microwave-assisted reaction inside sporopollenin (B1173437) microcapsules demonstrated decent fluorescence, suggesting potential applications in optoelectronics and organic luminescence materials. rsc.org This pure this compound derivative showed two absorption peaks in its UV-vis spectrum when dissolved in ethanol (B145695), at 310 nm and 610 nm, with a shoulder at 400 nm. rsc.org Another study explored a this compound-based azide (B81097)/amine pair, where the this compound-4-amine derivative exhibited improved fluorescent properties compared to its azide precursor. mdpi.com This improvement included a red shift in emission in solvents of varying polarities (fluorochromic effect) and a significant increase in fluorescence intensity (fluorogenic effect), particularly in protic solvents like water. mdpi.com The fluorogenic properties in water were attributed to the synergistic effect of excited state intermolecular proton transfer (ESPT) and aggregation-induced emission (AIE). mdpi.com

Nonlinear Optical (NLO) Materials

Organic compounds with delocalized and resonance electrons, such as hetero-aromatic rings, are considered good candidates for nonlinear optical (NLO) materials. ajchem-a.com this compound derivatives have been explored in this context. Quantum chemical calculations performed on this compound and several 4-substituted this compound derivatives indicated their potential as NLO materials. ajchem-a.com Specifically, 4-nitro-cinnoline demonstrated significantly larger first hyperpolarizability (β) values compared to urea, a prototypical molecule used for NLO property comparisons. ajchem-a.com The study showed that this compound derivatives with electron-acceptor groups tend to exhibit more pronounced nonlinear properties. ajchem-a.com The optical properties of these molecules were observed to increase in the presence of solvents, with a direct relationship to the electric constants of the solvents. ajchem-a.comresearchgate.net

Novel Therapeutic Applications and Drug Discovery

This compound derivatives have attracted significant interest in drug discovery due to their wide spectrum of biological activities. ijariie.comwisdomlib.orgresearchgate.netzenodo.orgijper.org They are considered a promising lead compound for the synthesis of novel drugs targeting various diseases. wisdomlib.orgresearchgate.net Research has explored their potential as kinase inhibitors, which are important targets for anticancer therapy. ijariie.com this compound derivatives have also shown activity against viruses, including hepatitis B and influenza. ijariie.com Their potential in treating infectious diseases, including antibacterial and antifungal activities, has been investigated. ontosight.aiijariie.comresearchgate.netzenodo.orgijper.orgpnrjournal.commdpi.comjocpr.com Some this compound derivatives have demonstrated analgesic and anti-inflammatory properties in preclinical studies. ijariie.com Examples include Flavopiridol, a this compound derivative initially identified as a cyclin-dependent kinase (CDK) inhibitor, which has shown potent analgesic and anti-inflammatory effects. ijariie.com LQB-118 is another this compound derivative reported to exhibit anti-inflammatory and analgesic effects. ijariie.com Additionally, this compound derivatives have been synthesized and evaluated for their antihelmintic activity. ijariie.com The this compound core is present in several commercially available pharmaceuticals and has been a focus for medicinal chemists due to its strong pharmacophoric moiety. wisdomlib.orgijper.org

Challenges and Opportunities in this compound Research